molecular formula C16H14Cl2N2O2 B5767983 N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide

Cat. No. B5767983
M. Wt: 337.2 g/mol
InChI Key: SHNSBNNFZLNQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), an enzyme that plays a critical role in the metabolism of fatty acids. AMACR is overexpressed in various types of cancer, including prostate cancer, and has been identified as a potential therapeutic target.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor works by inhibiting the activity of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide, which is involved in the metabolism of fatty acids. N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide catalyzes the conversion of pristanoyl-CoA to C27-bile acid intermediates, which are essential for the synthesis of bile acids. Inhibition of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide leads to the accumulation of pristanoyl-CoA and a decrease in bile acid synthesis. This, in turn, leads to the suppression of cancer cell growth and the prevention of metabolic disorders.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibition leads to the suppression of cancer cell growth and the induction of apoptosis. In addition, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has been shown to inhibit the migration and invasion of cancer cells. In metabolic disorders, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibition leads to the reduction of hepatic steatosis and the improvement of insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide, which makes it an ideal tool for studying the role of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide in cancer and metabolic disorders. However, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its effectiveness may vary depending on the type of cancer or metabolic disorder being studied.

Future Directions

There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide. Another area of research is the identification of biomarkers that can predict the response to N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibition in cancer patients. Additionally, the use of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor as a combination therapy with other cancer treatments is being explored. Finally, the potential use of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor in the treatment of other metabolic disorders, such as obesity and type 2 diabetes, is also an area of interest.

Synthesis Methods

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor involves several steps. The starting material is 2,5-dichlorobenzoyl chloride, which is reacted with 4-aminophenylacetic acid to form N-(4-carboxyphenyl)-2,5-dichlorobenzamide. The carboxylic acid group is then protected with a tert-butyloxycarbonyl (Boc) group, and the amine group is acetylated to form N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide. The Boc group is then removed to obtain the final product.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. In prostate cancer, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide is overexpressed, and its inhibition can lead to the suppression of cancer cell growth. N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has also been shown to be effective in inhibiting the growth of other cancer cell lines, including breast, colon, and lung cancer. In addition to cancer treatment, N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has also been studied for its potential use in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)14-9-11(17)3-8-15(14)18/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNSBNNFZLNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.